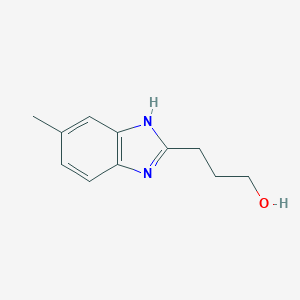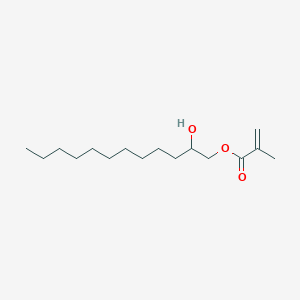
2-Hydroxydodecyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxydodecyl methacrylate (HDDMA) is a monomer that is widely used in the synthesis of various polymers. It is a hydrophobic monomer that has a long alkyl chain and a hydroxyl group, which makes it an excellent candidate for the preparation of hydrophobic polymers. HDDMA has been extensively studied in the field of polymer science due to its unique chemical structure and properties.
Mechanism Of Action
2-Hydroxydodecyl methacrylate acts as a cross-linking agent in the synthesis of polymers and hydrogels. It reacts with the polymer chains to form covalent bonds, which increases the mechanical strength and stability of the polymer. 2-Hydroxydodecyl methacrylate also improves the hydrophobicity of the polymer, which makes it useful in applications where water resistance is required.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-Hydroxydodecyl methacrylate. However, studies have shown that it is biocompatible and does not cause any significant toxicity or adverse effects in vivo.
Advantages And Limitations For Lab Experiments
The advantages of using 2-Hydroxydodecyl methacrylate in lab experiments include its ability to improve the mechanical properties and hydrophobicity of polymers and hydrogels. It is also relatively easy to synthesize and purify. The limitations of 2-Hydroxydodecyl methacrylate include its high cost and limited availability.
Future Directions
There are several future directions for the research on 2-Hydroxydodecyl methacrylate. One direction is to explore its applications in the preparation of new hydrophobic polymers and hydrogels. Another direction is to investigate its potential as a cross-linking agent in the synthesis of other materials, such as metal-organic frameworks. Furthermore, the toxicity and biocompatibility of 2-Hydroxydodecyl methacrylate need to be further studied to ensure its safety in biomedical applications.
Synthesis Methods
2-Hydroxydodecyl methacrylate can be synthesized by the reaction of methacrylic acid with 2-dodecanol in the presence of a catalyst. The reaction is typically carried out under reflux conditions, and the product is purified by distillation. The yield of 2-Hydroxydodecyl methacrylate can be improved by optimizing the reaction conditions, such as the ratio of reactants, the type of catalyst, and the reaction time.
Scientific Research Applications
2-Hydroxydodecyl methacrylate has been widely used in the field of polymer science for the preparation of various hydrophobic polymers. It is also used as a cross-linking agent in the synthesis of hydrogels, which have applications in drug delivery, tissue engineering, and biosensors. 2-Hydroxydodecyl methacrylate has also been used in the preparation of dental composites, where it improves the mechanical properties and reduces the water uptake of the composite.
properties
CAS RN |
13438-18-1 |
|---|---|
Product Name |
2-Hydroxydodecyl methacrylate |
Molecular Formula |
C16H30O3 |
Molecular Weight |
270.41 g/mol |
IUPAC Name |
2-hydroxydodecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H30O3/c1-4-5-6-7-8-9-10-11-12-15(17)13-19-16(18)14(2)3/h15,17H,2,4-13H2,1,3H3 |
InChI Key |
RDFIICFCNKXLHC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(COC(=O)C(=C)C)O |
Canonical SMILES |
CCCCCCCCCCC(COC(=O)C(=C)C)O |
Other CAS RN |
13438-18-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



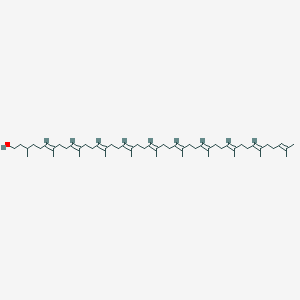
![3-[(4-Methoxyphenyl)thio]propanoic acid](/img/structure/B83864.png)
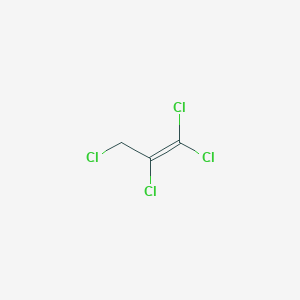
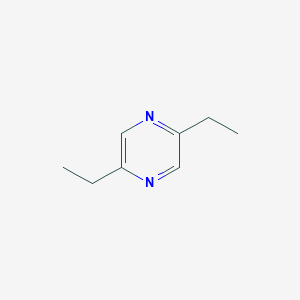
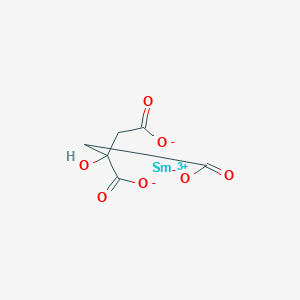
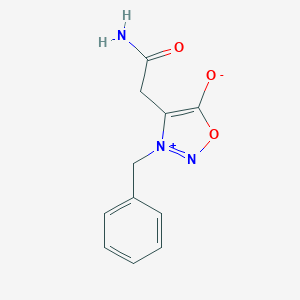

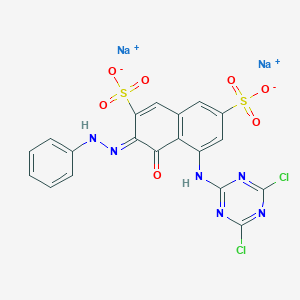
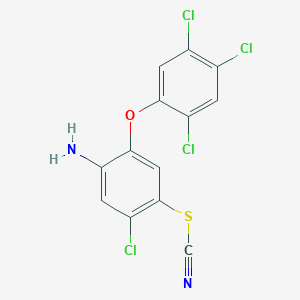
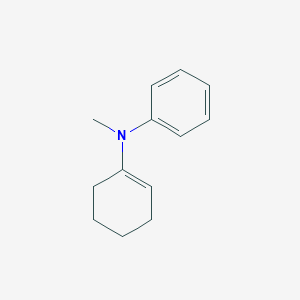

![2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl-](/img/structure/B83886.png)
